Hexamidine

Description

This compound and this compound Diisethionate are safe for the use in cosmetic products in the practices and concentrations of use as described in this safety assessment if used at concentrations less than or equal to 0.10%.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for eye infection and nasal congestion.

Structure

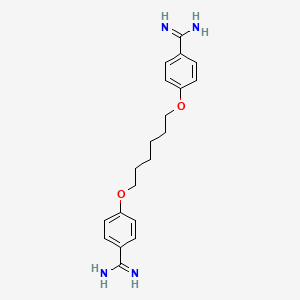

2D Structure

3D Structure

Properties

IUPAC Name |

4-[6-(4-carbamimidoylphenoxy)hexoxy]benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLKNTOKMBVBKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191524 | |

| Record name | Hexamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3811-75-4 | |

| Record name | Hexamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3811-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamidine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003811754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexamidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03808 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3483C2H13H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Novel Hexamidine Derivatives for Antimicrobial Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamidine and its analogs, belonging to the class of aromatic diamidines, are potent antimicrobial agents with a broad spectrum of activity. The rise of antimicrobial resistance necessitates the exploration of novel derivatives with enhanced efficacy and reduced toxicity. This technical guide provides a comprehensive overview of the synthesis, antimicrobial evaluation, and proposed mechanisms of action of novel this compound derivatives and related bis-benzamidine compounds. Detailed experimental protocols for synthesis and key biological assays are presented, alongside a quantitative summary of the antimicrobial and cytotoxic profiles of representative novel derivatives. Furthermore, this guide illustrates key experimental workflows and proposed signaling pathways using Graphviz visualizations to facilitate a deeper understanding of the research and development process for this promising class of antimicrobial agents.

Introduction to this compound and its Antimicrobial Properties

This compound is a cationic antiseptic agent characterized by two benzamidine moieties connected by a six-carbon alkyl ether linker.[1] It is primarily used as its more water-soluble diisethionate salt.[1][2] The antimicrobial efficacy of this compound is attributed to its ability to bind to and disrupt the negatively charged lipid membranes of microorganisms, a mechanism it shares with quaternary ammonium compounds.[2] This interaction leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. This compound has demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungi and protozoa.[3]

The core structure of this compound presents multiple opportunities for chemical modification to develop novel derivatives with improved antimicrobial profiles. Key areas for modification include:

-

Alteration of the Alkyl Linker: Varying the length, rigidity, and chemical nature of the linker connecting the two aromatic rings can significantly impact the molecule's spatial conformation and its interaction with microbial membranes.

-

Substitution on the Aromatic Rings: Introducing various substituents on the phenyl rings can modulate the electronic properties, lipophilicity, and steric hindrance of the molecule, thereby influencing its antimicrobial potency and selectivity.

-

Modification of the Amidine Groups: While the cationic amidine groups are crucial for activity, modifications to these terminal functionalities can be explored to fine-tune the compound's properties.

This guide will delve into the synthetic strategies to create such novel derivatives and the methodologies to evaluate their potential as next-generation antimicrobial agents.

Synthesis of Novel this compound Derivatives and Analogs

The synthesis of novel this compound derivatives and their analogs, such as bis-benzamidines, generally involves a multi-step process. A common strategy is the synthesis of a dinitrile precursor followed by the conversion of the nitrile groups to amidines.

General Synthetic Workflow

The overall workflow for the synthesis and evaluation of novel this compound derivatives can be visualized as follows:

Caption: A generalized workflow for the synthesis and evaluation of novel this compound derivatives.

Experimental Protocol: Synthesis of a Novel Bis-Benzamidine Analog

This protocol describes the synthesis of a novel imino base of benzamidine, a close structural analog of this compound derivatives, as reported in recent literature.[4]

Step 1: Synthesis of Ethyl 2-(4-carbamimidoylphenoxy)acetate (Compound 2)

-

To a solution of 4-hydroxybenzene carboximidamide (Compound 1) in a suitable solvent, add an equimolar amount of ethyl chloroacetate.

-

Add a base (e.g., potassium carbonate) to the mixture to facilitate the nucleophilic substitution reaction.

-

Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain pure ethyl 2-(4-carbamimidoylphenoxy)acetate.

Step 2: Synthesis of 2-(4-carbamimidoylphenoxy)acetohydrazide (Compound 3)

-

Dissolve the synthesized ester (Compound 2) in an appropriate alcohol (e.g., ethanol).

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to allow the product to crystallize.

-

Collect the precipitated product by filtration, wash with cold ethanol, and dry to yield 2-(4-carbamimidoylphenoxy)acetohydrazide.

Step 3: Synthesis of Novel Imino Bases of Benzamidine (Compounds 4a-c)

-

Dissolve the acetohydrazide (Compound 3) in a suitable solvent, such as ethanol.

-

Add an equimolar amount of a selected aromatic aldehyde.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for a specified time, monitoring by TLC.

-

After the reaction is complete, cool the mixture and collect the precipitated product by filtration.

-

Wash the product with cold ethanol and dry to obtain the final imino base of benzamidine.

Characterization: The structure of the synthesized compounds should be confirmed using spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS).[4]

Antimicrobial and Cytotoxicity Evaluation

A critical aspect of developing new antimicrobial agents is the thorough evaluation of their biological activity, including their potency against a range of pathogens and their toxicity to mammalian cells.

Experimental Protocols

3.1.1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive controls (microorganism in medium without the test compound) and negative controls (medium only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

3.1.2. Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

-

Following the MIC assay, take an aliquot from the wells that show no visible growth.

-

Spread the aliquot onto an agar plate that does not contain the test compound.

-

Incubate the agar plates at the appropriate temperature for 24-48 hours.

-

The MBC is the lowest concentration of the test compound from which no colonies grow on the agar plate.

3.1.3. Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Seed mammalian cells (e.g., HEK293) in a 96-well plate and incubate to allow for cell attachment.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.

-

Incubate the cells with the test compound for a specified period (e.g., 24 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Data Presentation: Antimicrobial and Cytotoxicity Data for Novel Benzamidine Analogs

The following tables summarize the antimicrobial and cytotoxicity data for a series of novel benzamidine analogs, providing a basis for structure-activity relationship analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Benzamidine Analogs (µg/mL) [4]

| Compound | P. gingivalis | S. aureus | S. epidermidis | P. aeruginosa |

| 2 | 62.5 | 125 | 52.08 | 62.5 |

| 3 | 62.5 | 125 | 62.5 | 125 |

| 4a | 31.25 | 62.5 | 125 | 31.25 |

| 4b | 31.25 | 62.5 | 125 | 31.25 |

| 4c | 31.25 | 62.5 | 125 | 62.5 |

Table 2: Minimum Bactericidal Concentration (MBC) of Novel Benzamidine Analogs (µg/mL) [4]

| Compound | P. gingivalis | S. aureus | S. epidermidis | P. aeruginosa |

| 2 | 125 | >125 | >125 | >125 |

| 3 | 125 | >125 | >125 | >125 |

| 4a | 62.5 | 125 | >125 | 62.5 |

| 4b | 62.5 | 125 | >125 | 62.5 |

| 4c | 62.5 | 125 | >125 | 125 |

Table 3: Cytotoxicity of Novel Benzamidine Analogs against HEK293 Cells [4]

| Compound | Cytotoxicity (µg/mL) |

| 2 | >125 |

| 3 | >125 |

| 4a | 7.81 |

| 4b | 7.81 |

| 4c | 7.81 |

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound and its analogs is the disruption of the microbial cell membrane.[2] This process can be visualized as a series of interactions leading to cell death.

Caption: A proposed mechanism of action for this compound derivatives leading to microbial cell death.

While direct membrane damage is the principal mode of action, the downstream consequences of this disruption can affect various cellular signaling pathways. The leakage of ions disrupts the electrochemical gradients essential for processes like ATP synthesis and nutrient transport. The loss of ATP and other essential molecules halts vital cellular functions, contributing to the bactericidal effect.

Structure-Activity Relationships (SAR)

The data presented in Tables 1, 2, and 3 allow for a preliminary analysis of the structure-activity relationships of these novel benzamidine analogs.

-

Impact of the Imino Moiety: The conversion of the acetohydrazide (Compound 3) to the imino bases (Compounds 4a-c) generally resulted in enhanced antimicrobial activity, particularly against P. gingivalis and S. aureus.[4] This suggests that the imino functionality and the appended aromatic ring play a significant role in the antimicrobial potency.

-

Cytotoxicity: Interestingly, the more potent antimicrobial compounds (4a-c) also exhibited higher cytotoxicity compared to the precursor compounds (2 and 3).[4] This highlights a common challenge in antimicrobial drug development: balancing efficacy with safety.

-

Spectrum of Activity: The novel analogs demonstrated broad-spectrum activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as the periodontal pathogen P. gingivalis.[4]

A logical flow for SAR analysis and lead optimization is depicted below:

Caption: A logical workflow for structure-activity relationship (SAR) analysis and lead optimization.

Conclusion and Future Directions

The synthesis and evaluation of novel this compound derivatives and their analogs represent a promising avenue for the discovery of new antimicrobial agents. The synthetic accessibility of these compounds allows for systematic structural modifications to explore and optimize their biological activity. The data on novel benzamidine analogs indicate that potent antimicrobial activity can be achieved, although careful consideration must be given to the concomitant increase in cytotoxicity.

Future research in this area should focus on:

-

Systematic Modification of the this compound Scaffold: Synthesizing and testing a wider range of derivatives with varied linker lengths and diverse substituents on the aromatic rings will provide a more comprehensive understanding of the SAR for this class of compounds.

-

Mechanism of Action Studies: Investigating the detailed molecular interactions with microbial membranes and exploring potential secondary intracellular targets will provide a more complete picture of their antimicrobial mechanism.

-

In Vivo Efficacy and Toxicity Studies: Promising lead compounds identified from in vitro screening will require evaluation in animal models of infection to assess their therapeutic potential and safety profiles.

By leveraging the synthetic strategies and evaluation methodologies outlined in this guide, researchers can contribute to the development of novel this compound-based antimicrobials to address the growing threat of drug-resistant infections.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. In Vitro Antimicrobial Activity of a New Ophthalmic Solution Containing this compound Diisethionate 0.05% (Keratosept) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

The Double-Edged Sword: A Technical Guide to the Structure-Activity Relationship of Hexamidine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamidine and its analogs, a class of cationic aromatic diamidines, have long been recognized for their potent antimicrobial properties. This technical guide delves into the critical aspects of their structure-activity relationship (SAR), providing a comprehensive overview for researchers and professionals in drug development. We explore how modifications to the core this compound structure influence its biological activity, focusing on antimicrobial efficacy, synergistic potential with existing antibiotics, and associated toxicity. This document summarizes key quantitative data, details essential experimental methodologies, and provides visual representations of experimental workflows and mechanisms of action to facilitate a deeper understanding of these promising compounds.

Introduction

This compound is a well-established antiseptic and disinfectant, valued for its broad-spectrum activity against a variety of microbial pathogens.[1][2] Its chemical structure, characterized by two benzamidine moieties connected by a flexible hexamethylene ether linker, is the foundation of its biological function.[3] The primary mechanism of action for this compound and its analogs is widely understood to be the disruption of microbial cell membranes.[1][4] The cationic nature of these molecules facilitates their interaction with the negatively charged components of bacterial membranes, leading to increased permeability and eventual cell lysis.[4][5][6]

The growing threat of antimicrobial resistance has spurred renewed interest in compounds like this compound. By understanding the nuances of their SAR, researchers can design novel analogs with enhanced potency, improved selectivity, and reduced toxicity. This guide aims to provide a consolidated resource of the current knowledge, with a focus on the key structural features that govern the efficacy of this important class of antimicrobials.

Core Chemical Structure and Key Analogs

The fundamental structure of this compound consists of two terminal benzamidine groups linked by a central chain. The nature of this linker is a critical determinant of the compound's biological activity. Key analogs, such as pentamidine (with a five-carbon linker) and propamidine (with a three-carbon linker), have also found clinical applications, highlighting the importance of the linker length.[4]

Figure 1: Core structure of this compound and key areas for analog modification.

Quantitative Structure-Activity Relationship Data

The antimicrobial efficacy of this compound and its analogs is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for a series of bis-benzamidine analogs with varying linker lengths against Escherichia coli, as well as their synergistic activity with the antibiotic erythromycin, and their hemolytic activity.

Table 1: Inherent Antibacterial Activity and Synergistic Potential of Bis-amidine Analogs

| Compound | Linker (n carbons) | Inherent MIC vs. E. coli (µg/mL) | FICI with Erythromycin | Hemolytic Activity (%) at 200 µg/mL |

| Propamidine | 3 | >200 | 0.500 | <10 |

| Pentamidine | 5 | >200 | 0.500 | <10 |

| Heptamidine | 7 | 200 | 0.125 | 9.2 |

| Octamidine | 8 | 50 | 0.156 | 16 |

| Nonamidine | 9 | 50 | 0.094 | 87 |

| Undecamidine | 11 | 50 | 0.094 | >90 |

Data compiled from structure-activity studies of bis-amidines.[4][6][7]

Table 2: Antimicrobial Activity of Asymmetric Diamidine Analogs

| Compound | Central Moiety | Target Organism | MIC Range (µg/mL) |

| Compound 1 | Thiophene | Gram-positive & Gram-negative bacteria | 0.25 - 4 |

| Compound 26 | Thiazole/Thiadiazole | Various bacterial strains | 0.25 - 8 |

| Compound 47 | Chlorinated aromatic | E. coli | < 0.05 |

| Compound 48 | Chlorinated aromatic | MRSA | 0.78 |

| Compound 58 | Alkoxy-linked benzene | A. baumannii | 0.25 |

Data compiled from studies on various amidine-containing compounds.[1]

The data clearly indicates that increasing the linker length in bis-benzamidines to eight or more carbons leads to a significant increase in inherent antibacterial activity against E. coli.[4] Furthermore, longer linkers enhance the synergistic effect with erythromycin, as shown by the lower Fractional Inhibitory Concentration Index (FICI) values.[6] However, this increased antimicrobial potency comes at the cost of significantly higher hemolytic activity, suggesting a general membrane disruption mechanism that is not selective for microbial cells.[6]

Mechanism of Action: Membrane Disruption

The primary mechanism of action for this compound and its analogs is the disruption of the bacterial cell membrane. As cationic molecules, they are electrostatically attracted to the negatively charged components of the microbial cell envelope, such as phospholipids and teichoic acids. This interaction leads to a cascade of events culminating in cell death.

Figure 2: Proposed mechanism of action of this compound analogs on the bacterial cell membrane.

Studies have shown that these cationic antiseptics facilitate pore formation in model bacterial membranes, leading to a loss of membrane potential and leakage of essential intracellular components.[4][5][6][8] While this direct action on the membrane is highly effective, it also explains the observed hemolytic activity, as the mechanism is not entirely specific to microbial membranes.

Experimental Protocols

A thorough understanding of the SAR of this compound and its analogs relies on robust and standardized experimental protocols. The following sections detail the methodologies for key in vitro assays.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The MIC is determined to assess the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: A pure culture of the test microorganism is grown in an appropriate broth medium to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL). This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Serial Dilution of Test Compound: The this compound analog is serially diluted (usually two-fold) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[9][10][11]

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents, such as a this compound analog and a conventional antibiotic.

-

Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of the this compound analog along the x-axis and serial dilutions of the antibiotic along the y-axis. This creates a matrix of wells containing various combinations of the two compounds.

-

Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension as described for the MIC assay and incubated.

-

Data Analysis: The MIC of each compound alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) index is then calculated using the following formula: FIC Index = FIC of drug A + FIC of drug B where FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)

-

Interpretation of Results:

Hemolytic Activity Assay

This assay assesses the toxicity of the compounds to red blood cells (RBCs).

-

Preparation of RBC Suspension: Freshly collected red blood cells (e.g., human or sheep) are washed with phosphate-buffered saline (PBS) by repeated centrifugation and resuspension to remove plasma and other components. A final suspension of a known concentration (e.g., 2% v/v) is prepared in PBS.

-

Incubation with Test Compound: The RBC suspension is incubated with various concentrations of the this compound analog in a 96-well plate for a specified time (e.g., 1 hour at 37°C).

-

Controls: A negative control (RBCs in PBS only) and a positive control (RBCs in a solution that causes 100% lysis, such as Triton X-100) are included.

-

Measurement of Hemolysis: The plate is centrifuged to pellet intact RBCs. The amount of hemoglobin released into the supernatant, which is proportional to the degree of hemolysis, is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 540 nm).

-

Calculation of HC50: The percentage of hemolysis is calculated relative to the positive control. The HC50 value, the concentration of the compound that causes 50% hemolysis, is then determined from a dose-response curve.[3][7][12][16]

Figure 3: Experimental workflow for the structure-activity relationship (SAR) analysis of this compound analogs.

Signaling Pathways

The current body of evidence strongly suggests that the primary mode of action of this compound and its analogs is through direct interaction with and disruption of the microbial cell membrane, rather than through the modulation of specific intracellular signaling pathways.[4][5][6] The rapid, concentration-dependent bactericidal activity observed is consistent with a mechanism that compromises the physical integrity of the cell.

While some antimicrobial agents are known to interfere with bacterial signaling systems, such as two-component systems that regulate virulence and antibiotic resistance, there is currently no direct evidence to suggest that this compound or its close analogs operate through such a mechanism as their primary mode of action.[9][17][18][19][20][21] The broad-spectrum activity and the correlation between antimicrobial potency and hemolytic activity further support a mechanism based on general membrane perturbation. Future research may yet uncover more subtle interactions with cellular processes, but the current understanding points towards the cell membrane as the key target.

Conclusion and Future Directions

The structure-activity relationship of this compound and its analogs is a compelling area of research with significant potential for the development of new antimicrobial agents. The key takeaways from this guide are:

-

The length and nature of the linker connecting the two benzamidine moieties are critical for antimicrobial and synergistic activity.

-

Increased hydrophobicity and linker length generally lead to enhanced potency but also to higher hemolytic activity.

-

The primary mechanism of action is the disruption of the bacterial cell membrane, driven by the cationic nature of these compounds.

Future research should focus on designing analogs that can uncouple the desired antimicrobial effects from the undesirable toxicity. This could involve the synthesis of compounds with more rigid linkers to potentially improve target selectivity, or the exploration of different cationic head groups. A deeper understanding of the subtle differences between microbial and mammalian cell membranes could also guide the design of analogs with greater specificity. The continued exploration of the SAR of this fascinating class of molecules holds promise for addressing the urgent global challenge of antimicrobial resistance.

References

- 1. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Antimicrobial Activity of a New Ophthalmic Solution Containing this compound Diisethionate 0.05% (Keratosept) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Correlation between hemolytic activity, cytotoxicity and systemic in vivo toxicity of synthetic antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–Activity Studies with Bis-Amidines That Potentiate Gram-Positive Specific Antibiotics against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial Diamines Targeting Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Impact of STING Inflammatory Signaling during Intracellular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitors of bacterial two-component signalling systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comparison of in vivo antibacterial activity of hydro-alcoholic solutions of this compound and of chlorhexidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synergistic effect of clinically used antibiotics and peptide antibiotics against Gram-positive and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The fractional inhibitory concentration (FIC) index as a measure of synergy. | Semantic Scholar [semanticscholar.org]

- 15. The fractional inhibitory concentration (FIC) index as a measure of synergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Two-Component Signal Transduction Systems of Pathogenic Bacteria As Targets for Antimicrobial Therapy: An Overview [frontiersin.org]

- 18. Progress Overview of Bacterial Two-Component Regulatory Systems as Potential Targets for Antimicrobial Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bacterial signal transduction networks via connectors and development of the inhibitors as alternative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antibacterial agents that inhibit two-component signal transduction systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Hexamidine's Interaction with Fungal Cell Walls: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamidine is a cationic antiseptic agent with a broad spectrum of antimicrobial activity. While its efficacy against various fungal pathogens is acknowledged, the precise molecular interactions with the fungal cell wall remain an area of active investigation. This technical guide provides an in-depth analysis of the current understanding and hypothesized mechanisms of this compound's engagement with the fungal cell wall. It summarizes available quantitative data on its antifungal activity, details relevant experimental protocols for studying these interactions, and visualizes the potential signaling pathways activated in response to the cell wall stress induced by this compound. Due to the limited research focused specifically on this compound's interaction with the fungal cell wall, this guide also draws parallels from the actions of other cationic antiseptics and cell wall-disrupting agents to provide a comprehensive theoretical framework for future research.

Introduction: The Fungal Cell Wall as a Prime Antifungal Target

The fungal cell wall is a dynamic and essential organelle that provides structural integrity, protects against osmotic stress, and mediates interactions with the environment.[1][2] Its composition, primarily a matrix of chitin, β-glucans, and mannoproteins, is unique to fungi and absent in mammalian cells, making it an ideal target for antifungal therapies.[1][3] Antifungal agents that disrupt the cell wall can induce cell lysis and death, highlighting the critical nature of this structure for fungal survival.[1] this compound, a diamidine compound, is known for its antimicrobial properties, though the specifics of its fungicidal action, particularly concerning the cell wall, are not yet fully elucidated.

Hypothesized Mechanism of this compound's Interaction with the Fungal Cell Wall

As a cationic molecule, this compound's primary mode of action is likely initiated by an electrostatic interaction with negatively charged components on the fungal cell surface. The proposed mechanism involves a multi-step process:

-

Initial Binding: this compound molecules are electrostatically attracted to and bind with negatively charged molecules on the fungal cell surface, such as mannoproteins and phospholipids in the plasma membrane.

-

Disruption of Membrane Integrity: This binding disrupts the organization and integrity of the fungal cell membrane, leading to increased permeability.

-

Induction of Cell Wall Stress: The compromised membrane integrity and potential direct interactions with cell wall components trigger a cell wall stress response.

-

Cellular Response and Potential Inhibition of Synthesis: The fungus activates signaling pathways to counteract the damage, which may involve reinforcing the cell wall. However, sustained exposure to this compound likely overwhelms these repair mechanisms, potentially by indirectly inhibiting the synthesis of crucial cell wall components like chitin and glucans, leading to cell death.

Quantitative Data on Antifungal Activity

The available quantitative data on this compound's antifungal activity is primarily from in vitro studies. The following table summarizes the findings from a study on a 0.05% this compound diisethionate ophthalmic solution.

| Fungal Species | Type | Concentration of this compound Diisethionate | Exposure Time for Eradication | Citation |

| Candida species (5 isolates) | Yeast | 0.05% | 1 minute | [4] |

Note: This data is from a single study on a specific formulation and may not be representative of all this compound compounds or all fungal species. Further research is needed to establish a comprehensive antifungal profile, including Minimum Inhibitory Concentrations (MICs) against a wider range of fungi.

Fungal Cell Wall Stress Response

When the fungal cell wall is compromised, a complex network of signaling pathways is activated to initiate a compensatory response. This often involves the reinforcement of the cell wall through the increased synthesis of chitin.[5][6][7] The Cell Wall Integrity (CWI) pathway, a conserved MAP kinase cascade, is central to this response.[8][9]

Upon sensing cell wall damage, cell surface sensors activate the Rho1 GTPase, which in turn activates Protein Kinase C (Pkc1).[9] This initiates a MAP kinase cascade that ultimately leads to the activation of transcription factors responsible for upregulating genes involved in cell wall synthesis and repair, most notably chitin synthase genes.[10][11] This compensatory increase in chitin provides structural support to the weakened cell wall.[6][7]

Detailed Experimental Protocols

To facilitate further research into this compound's interaction with fungal cell walls, this section provides detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

-

Materials:

-

Fungal isolate

-

Appropriate liquid growth medium (e.g., RPMI-1640)

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

-

-

Procedure:

-

Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 cells/mL).

-

Serially dilute the this compound stock solution in the growth medium across the wells of the microtiter plate.

-

Add the fungal inoculum to each well.

-

Include positive (no drug) and negative (no inoculum) control wells.

-

Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of growth compared to the positive control, often measured by optical density.[12]

-

Fungal Cell Wall Staining for Morphological Analysis

This protocol allows for the visualization of the fungal cell wall and the assessment of morphological changes induced by this compound.

-

Materials:

-

Fungal cells (treated with this compound and untreated controls)

-

Phosphate-buffered saline (PBS)

-

Staining solution (e.g., 0.1% Trypan Blue or 1 mg/mL Calcofluor White)

-

Microscope slides and coverslips

-

Fluorescence microscope

-

-

Procedure:

-

Harvest and wash fungal cells with PBS.

-

Resuspend the cells in the staining solution and incubate for a short period (e.g., 5-10 minutes).

-

Wash the cells again with PBS to remove excess stain.

-

Mount the cells on a microscope slide and observe under a fluorescence microscope.

-

Analyze for changes in cell size, shape, and cell wall integrity.[13]

-

Chitin and β-Glucan Content Quantification

This protocol quantifies the major polysaccharide components of the fungal cell wall, which can reveal compensatory changes in response to this compound treatment.

-

Materials:

-

Fungal cell pellets (treated and untreated)

-

Acids for hydrolysis (e.g., sulfuric acid)

-

Buffers and enzymes for specific polysaccharide assays

-

High-Performance Liquid Chromatography (HPLC) system or spectrophotometric assay kits

-

-

Procedure:

-

Isolate the cell walls from fungal pellets through mechanical disruption and centrifugation.

-

Hydrolyze the cell wall polysaccharides into their constituent monosaccharides (N-acetylglucosamine for chitin, glucose for glucan).

-

Quantify the monosaccharides using HPLC or specific colorimetric assays.

-

Compare the chitin and β-glucan content between this compound-treated and untreated cells.

-

Conclusion and Future Directions

This compound exhibits clear antifungal properties, and its cationic nature strongly suggests an initial interaction with the fungal cell surface, leading to membrane disruption and subsequent cell wall stress. While direct evidence for this compound binding to specific cell wall components like chitin and β-glucan is currently lacking, the induction of a cell wall stress response, likely mediated by the CWI pathway, is a plausible consequence of its action.

Future research should focus on:

-

Direct Binding Assays: Utilizing techniques such as isothermal titration calorimetry or surface plasmon resonance to investigate the binding affinity of this compound to purified fungal cell wall polysaccharides.

-

Transcriptomic and Proteomic Analyses: Identifying the specific genes and proteins that are up- or down-regulated in fungi upon exposure to this compound to elucidate the precise signaling pathways and cellular responses involved.

-

High-Resolution Microscopy: Employing techniques like atomic force microscopy to visualize the ultrastructural changes in the fungal cell wall following this compound treatment.

A deeper understanding of the molecular interactions between this compound and the fungal cell wall will be instrumental in optimizing its use as an antifungal agent and in the development of novel, targeted therapies that exploit the unique vulnerabilities of the fungal cell wall.

References

- 1. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 'Strengthening the fungal cell wall through chitin-glucan cross-links: effects on morphogenesis and cell integrity' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Wall-Modifying Antifungal Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Antimicrobial Activity of a New Ophthalmic Solution Containing this compound Diisethionate 0.05% (Keratosept) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Surface Stress Induces a Conserved Cell Wall Stress Response in the Pathogenic Fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dynamic fungal cell wall architecture in stress adaptation and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chitin and glucan, the yin and yang of the fungal cell wall, implications for antifungal drug discovery and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Special Issue “The Fungal Cell Wall Integrity Pathway” - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Quantifying the Antifungal Activity of Peptides Against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Cell wall staining with Trypan blue enables quantitative analysis of morphological changes in yeast cells [frontiersin.org]

Elucidating the Molecular Targets of Hexamidine in Prokaryotic Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamidine is a cationic antiseptic agent with broad-spectrum antimicrobial activity against various prokaryotic and eukaryotic microorganisms. While its primary mechanism of action is understood to involve the disruption of the cell membrane, a detailed elucidation of its specific molecular targets within prokaryotic cells remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of this compound's molecular interactions in bacteria, summarizes key quantitative data, details relevant experimental protocols for target identification, and proposes future research directions. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in antimicrobial drug discovery and development.

Introduction

This compound, a diamidine compound, has been utilized for decades as a preservative and antiseptic in various pharmaceutical and cosmetic applications. Its efficacy against a wide range of bacteria, fungi, and protozoa has established it as a valuable antimicrobial agent. The positively charged nature of the this compound molecule is central to its primary mode of action, which involves electrostatic interactions with negatively charged components of the microbial cell surface. This initial binding is believed to trigger a cascade of events leading to membrane destabilization and cell death.

While membrane disruption is a key event, a complete understanding of this compound's molecular targets requires a deeper investigation into its potential interactions with other cellular components, such as proteins and nucleic acids. This guide aims to consolidate the existing knowledge on this topic, present relevant quantitative data, and provide detailed methodologies to facilitate further research in this area.

Primary Molecular Target: The Bacterial Cell Membrane

The primary and most well-documented molecular target of this compound in prokaryotic cells is the cell membrane. The bacterial cell membrane is rich in anionic phospholipids, such as phosphatidylglycerol and cardiolipin, which impart a net negative charge to the cell surface. This creates a strong electrostatic attraction for the cationic this compound molecules.

The proposed mechanism of action at the membrane level involves several stages:

-

Electrostatic Binding: this compound molecules adsorb to the bacterial surface through electrostatic interactions with negatively charged membrane components.

-

Insertion and Disruption: Following initial binding, the lipophilic portions of the this compound molecule are thought to insert into the lipid bilayer. This insertion disrupts the ordered structure of the membrane, leading to an increase in membrane fluidity and the formation of localized defects or pores.

-

Leakage of Intracellular Contents: The compromised membrane integrity results in the leakage of essential intracellular components, such as ions (e.g., K+), ATP, and nucleic acids.

-

Dissipation of Membrane Potential: The disruption of the ion gradient across the membrane leads to the dissipation of the proton motive force, which is crucial for cellular energy production and transport processes.

-

Cell Death: The culmination of these events leads to the inhibition of essential cellular functions and ultimately, bacterial cell death.

This mechanism is analogous to that of other cationic antiseptics, such as chlorhexidine and quaternary ammonium compounds.

Quantitative Data on this compound's Antimicrobial Activity

The antimicrobial efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. The following tables summarize reported MIC values for this compound against common prokaryotic species. It is important to note that MIC values can vary depending on the specific strain, growth conditions, and testing methodology.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus

| Strain Type | MIC Range (µg/mL) | Reference |

| Methicillin-susceptible S. aureus (MSSA) | 0.5 - 8 | [1] |

| Methicillin-resistant S. aureus (MRSA) | 0.5 - 16 | [1] |

| Clinical Isolates | 4 | [2] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Pseudomonas aeruginosa

| Strain Type | MIC Range (µg/mL) | Reference |

| Clinical Isolates | 1.95 - 62.5 | [3] |

| Environmental Isolates | 2 - 16 | [4] |

| CHX-tolerant Isolates | >50 | [5] |

Table 3: Minimum Inhibitory Concentration (MIC) of this compound (as Chlorhexidine) against Escherichia coli

| Strain Type | MIC Range (µg/mL) | Reference |

| ATCC 25922 | 0.5 - 1 | [6] |

| Clinical Isolates | <0.0008% (w/v) | [3] |

Potential Secondary Molecular Targets

While the cell membrane is the primary target, evidence suggests that this compound may also interact with other intracellular components, although these interactions are less well-characterized.

Inhibition of Enzymes

There is limited direct evidence for the specific inhibition of prokaryotic enzymes by this compound. However, due to its cationic and aromatic nature, it is plausible that this compound could bind to and inhibit the function of certain enzymes, particularly those with negatively charged active sites or those involved in metabolic pathways sensitive to membrane disruption. Further research, such as enzyme inhibition assays with purified prokaryotic enzymes, is needed to identify and characterize any such interactions.

Interaction with Nucleic Acids

The potential for cationic molecules to interact with negatively charged nucleic acids (DNA and RNA) is well-established. It is conceivable that this compound, upon entering the bacterial cytoplasm, could bind to DNA and/or RNA, potentially interfering with replication, transcription, and translation. However, specific studies demonstrating this interaction for this compound in prokaryotes are currently lacking.

Experimental Protocols for Target Identification

The following sections provide detailed methodologies for key experiments aimed at elucidating the molecular targets of this compound in prokaryotic cells.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol 1: Broth Microdilution MIC Assay

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound diisethionate in sterile deionized water or a suitable solvent.

-

Preparation of Bacterial Inoculum:

-

From a fresh overnight culture on an appropriate agar plate, select 3-5 isolated colonies.

-

Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Microtiter Plate:

-

Dispense 50 µL of sterile MHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested and perform serial two-fold dilutions across the plate by transferring 50 µL from one well to the next.

-

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Controls:

-

Growth Control: A well containing 100 µL of MHB and 50 µL of the bacterial inoculum (no this compound).

-

Sterility Control: A well containing 100 µL of uninoculated MHB.

-

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Membrane Integrity Assays

These assays are crucial for confirming the membrane-disrupting activity of this compound.

Protocol 2: Propidium Iodide (PI) Uptake Assay for Membrane Permeabilization

-

Bacterial Culture: Grow bacteria to the mid-logarithmic phase in a suitable broth.

-

Cell Preparation: Harvest the cells by centrifugation, wash twice with a suitable buffer (e.g., phosphate-buffered saline, PBS), and resuspend in the same buffer to a defined optical density (e.g., OD₆₀₀ of 0.5).

-

Assay Setup:

-

In a 96-well black, clear-bottom microplate, add 100 µL of the bacterial suspension to each well.

-

Add propidium iodide to each well to a final concentration of 1-5 µM.

-

Add varying concentrations of this compound to the wells. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (buffer only).

-

-

Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm using a fluorescence microplate reader. Monitor the fluorescence over time (e.g., every 5 minutes for 60 minutes).

-

Interpretation: An increase in fluorescence intensity indicates the uptake of PI by cells with compromised membranes, signifying a loss of membrane integrity.

Protocol 3: Membrane Potential Assay using DiSC₃(5)

-

Bacterial Culture and Preparation: Prepare bacterial cells as described in Protocol 2.

-

Dye Loading: Incubate the bacterial suspension with the voltage-sensitive dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) at a final concentration of 1-5 µM in the dark for 30-60 minutes to allow for dye uptake and fluorescence quenching.

-

Assay Setup:

-

Transfer the dye-loaded bacterial suspension to a fluorometer cuvette or a 96-well plate.

-

Add varying concentrations of this compound.

-

-

Measurement: Monitor the fluorescence intensity at an excitation wavelength of ~622 nm and an emission wavelength of ~670 nm.

-

Interpretation: An increase in fluorescence (de-quenching) indicates the release of the dye from the cells due to membrane depolarization.

Identification of Protein Targets using Affinity-Based Methods

Protocol 4: this compound Pull-Down Assay Coupled with Mass Spectrometry

-

Preparation of this compound-Coupled Beads:

-

Chemically modify this compound to introduce a reactive group (e.g., an amine or carboxyl group) that allows for covalent coupling to activated agarose or magnetic beads (e.g., NHS-activated or carboxyl-functionalized beads).

-

Incubate the modified this compound with the activated beads according to the manufacturer's instructions.

-

Wash the beads extensively to remove any unbound this compound.

-

-

Preparation of Bacterial Lysate:

-

Grow a large culture of the target bacteria to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash with a suitable lysis buffer.

-

Lyse the cells using mechanical methods (e.g., sonication or French press) in a non-denaturing lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Pull-Down Assay:

-

Incubate the clarified bacterial lysate with the this compound-coupled beads (and control beads without this compound) for 1-2 hours at 4°C with gentle rotation.

-

Wash the beads several times with the lysis buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads using a competitive elution buffer (e.g., containing a high concentration of free this compound) or by changing the pH or ionic strength of the buffer.

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands of interest, perform in-gel tryptic digestion.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the MS/MS data against a relevant protein database.

-

Proteomic Profiling of this compound-Treated Bacteria

This protocol, adapted from studies on chlorhexidine, allows for the global analysis of protein expression changes in response to this compound treatment.[7][8]

Protocol 5: Quantitative Proteomics using LC-MS/MS

-

Bacterial Culture and Treatment:

-

Grow bacterial cultures to the mid-logarithmic phase.

-

Treat one set of cultures with a sub-lethal concentration of this compound (e.g., 0.5 x MIC) for a defined period. Maintain an untreated control culture.

-

-

Protein Extraction and Digestion:

-

Harvest the cells from both treated and untreated cultures by centrifugation.

-

Lyse the cells and extract the total protein.

-

Quantify the protein concentration (e.g., using a BCA assay).

-

Perform in-solution or in-gel tryptic digestion of the proteins.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixtures by high-resolution LC-MS/MS.

-

-

Data Analysis:

-

Use appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample.

-

Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the this compound-treated samples compared to the control.

-

-

Bioinformatic Analysis:

-

Perform functional enrichment analysis (e.g., Gene Ontology, KEGG pathway analysis) on the differentially expressed proteins to identify the cellular pathways and processes affected by this compound.

-

Visualizations

Caption: Proposed mechanism of this compound action on the bacterial cell membrane.

Caption: Workflow for identifying this compound-binding proteins.

Caption: Quantitative proteomics workflow to study this compound's effects.

Future Directions and Conclusion

While the primary membranolytic action of this compound is well-supported, a more granular understanding of its molecular interactions is necessary for the rational design of new antimicrobial agents and to anticipate potential resistance mechanisms. Future research should focus on:

-

Quantitative Binding Studies: Employing techniques like Isothermal Titration Calorimetry (ITC) to determine the binding affinity (Kd) and thermodynamics of this compound's interaction with model bacterial membranes of varying lipid compositions.

-

Enzyme Inhibition Screening: A systematic screening of this compound against a panel of essential prokaryotic enzymes to identify any specific inhibitory activity and determine inhibition constants (IC₅₀ or Ki).

-

Direct Target Identification: Utilizing affinity-based proteomics, as outlined in Protocol 4, to identify the direct protein binding partners of this compound in various bacterial species.

-

Resistome Analysis: Investigating the genetic and proteomic changes in bacteria that develop resistance to this compound to elucidate the molecular mechanisms of resistance.

References

- 1. Chlorhexidine Promotes Psl Expression in Pseudomonas aeruginosa That Enhances Cell Aggregation with Preserved Pathogenicity Demonstrates an Adaptation against Antiseptic [mdpi.com]

- 2. Surface-Shaving of Staphylococcus aureus Strains and Quantitative Proteomic Analysis Reveal Differences in Protein Abundance of the Surfaceome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. www2.iib.uam.es [www2.iib.uam.es]

- 4. Impact of MIC Range for Pseudomonas aeruginosa and Streptococcus pneumoniae on the Ceftolozane In Vivo Pharmacokinetic/Pharmacodynamic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of the Escherichia coli proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sub-MIC of antibiotics induced biofilm formation of Pseudomonas aeruginosa in the presence of chlorhexidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative Proteomic Analysis of Staphylococcus aureus Treated With Punicalagin, a Natural Antibiotic From Pomegranate That Disrupts Iron Homeostasis and Induces SOS - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of Hexamidine Diisethionate for Formulation Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamidine diisethionate is a cationic antiseptic and preservative agent widely utilized in pharmaceutical and cosmetic formulations for its broad-spectrum antimicrobial activity.[1] A thorough understanding of its physicochemical properties is paramount for the rational design and development of stable, effective, and safe topical drug delivery systems. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound diisethionate, detailed experimental protocols for their determination, and a systematic workflow for its formulation development.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound diisethionate is presented below. These parameters are critical for predicting its behavior in various formulation matrices and its interaction with biological systems.

General Properties

| Property | Value | Reference |

| Chemical Name | 4,4'-[hexane-1,6-diylbis(oxy)]bis[benzenecarboximidamide] bis(2-hydroxyethanesulfonate) | [2] |

| CAS Number | 659-40-5 | [3] |

| Molecular Formula | C₂₄H₃₈N₄O₁₀S₂ | [3] |

| Molecular Weight | 606.71 g/mol | [4] |

| Appearance | White or slightly yellow, hygroscopic powder | [5] |

Solubility

The solubility of this compound diisethionate is a critical factor influencing its formulation design and bioavailability. It is a water-soluble compound, a characteristic attributed to its salt form.[6]

| Solvent | Solubility (at 32°C) | Reference |

| Dimethyl sulfoxide (DMSO) | > 100 mg/mL | [7] |

| Water | Soluble | [7] |

| Propylene Glycol (PG) | Soluble | [7] |

| Glycerol | Soluble | [7] |

| Methanol | Soluble | [7] |

| Phosphate Buffered Saline (PBS, pH 7.4) | Slightly Soluble | [7] |

| Ethanol | Sparingly Soluble | [7] |

| Methylene Chloride | Practically Insoluble | [3] |

Stability

The chemical stability of this compound diisethionate is significantly influenced by pH and temperature.

-

pH Stability : this compound diisethionate is most stable in the pH range of 3.5 to 6.[8] At pH values above 6.5, it can undergo rapid hydrolysis of the amidine group to the corresponding amide, releasing ammonia.[8] Below pH 3, slow degradation can occur.[8]

-

Thermal Stability : Thermogravimetric analysis (TGA) indicates that this compound diisethionate is stable up to approximately 300°C, after which degradation occurs.[6]

Dissociation Constant (pKa) and Partition Coefficient (LogP/LogD)

These parameters are crucial for predicting the ionization state and lipophilicity of the molecule, which in turn affect its absorption and permeation through biological membranes.

| Parameter | Value | Reference |

| pKa (amidinium group) | ~11 | [7] |

| LogD (octanol/water) at pH 7.4 | -0.74 | [5] |

| Calculated XLogP3-AA (for this compound base) | 2.9 | [9] |

The negative LogD value at physiological pH indicates that this compound diisethionate is predominantly in its ionized, more hydrophilic form, which can limit its passive diffusion across the stratum corneum.

Melting Point and Crystallinity

Differential Scanning Calorimetry (DSC) has been employed to determine the melting point of this compound diisethionate.

| Parameter | Value | Reference |

| Melting Point | ~225 °C | [5] |

This compound diisethionate is known to exhibit polymorphism, meaning it can exist in multiple crystalline forms.[6] Research has identified ten anhydrous and two dihydrate polymorphic forms.[10][11] The specific polymorph can influence solubility, dissolution rate, and stability, making polymorph characterization a critical step in formulation development.

Experimental Protocols

Detailed methodologies for determining the key physicochemical parameters are outlined below.

Solubility Determination

Method: Shake-flask method.

Protocol:

-

Prepare saturated solutions of this compound diisethionate in various solvents of interest (e.g., water, ethanol, propylene glycol, buffers of different pH).

-

Equilibrate the solutions in a constant temperature water bath shaker (e.g., 25°C or 32°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with an appropriate solvent.

-

Quantify the concentration of this compound diisethionate in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12][13]

Stability Studies

Method: Isothermal stability testing.

Protocol:

-

Prepare solutions of this compound diisethionate in various buffers with a range of pH values (e.g., pH 3, 5, 7, 9).

-

Store the solutions at controlled temperatures (e.g., 4°C, 25°C, 40°C).

-

At specified time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks), withdraw samples from each solution.

-

Analyze the samples for the remaining concentration of this compound diisethionate and the presence of any degradation products using a stability-indicating HPLC method.[8]

Determination of Partition Coefficient (LogD)

Method: Shake-flask method using n-octanol and a buffered aqueous phase (e.g., PBS pH 7.4).

Protocol:

-

Prepare a solution of this compound diisethionate in the buffered aqueous phase.

-

Mix a known volume of this solution with an equal volume of n-octanol (pre-saturated with the aqueous phase).

-

Shake the mixture vigorously for a set period to allow for partitioning.

-

Separate the two phases by centrifugation.

-

Determine the concentration of this compound diisethionate in both the aqueous and octanol phases using a suitable analytical technique like HPLC.

-

Calculate the LogD value using the formula: LogD = log₁₀([Concentration in octanol] / [Concentration in aqueous phase]).

Thermal Analysis (Melting Point and Polymorphism)

Method: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Protocol for DSC:

-

Accurately weigh a small amount of this compound diisethionate powder (typically 2-5 mg) into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 250°C).

-

Record the heat flow as a function of temperature. The peak of an endothermic event corresponds to the melting point.[6]

Protocol for TGA:

-

Place a small, accurately weighed sample of this compound diisethionate into a TGA pan.

-

Heat the sample at a controlled rate in a defined atmosphere (e.g., nitrogen).

-

Record the change in mass as a function of temperature to assess thermal stability and decomposition.[6]

Mandatory Visualizations

Inferred Mechanism of Action on Skin Barrier

The primary antimicrobial mechanism of this compound is believed to involve the disruption of microbial cell membranes.[6] In the context of skin health, this compound diisethionate has been shown to act as a protease inhibitor.[5] This inhibition of proteases in the stratum corneum can lead to an improvement in the skin's barrier function by preventing the degradation of key structural proteins and lipids.

Caption: Inferred signaling pathway of this compound diisethionate on skin barrier function.

Experimental Workflow for Topical Formulation Development

The development of a topical formulation containing this compound diisethionate follows a systematic, multi-stage process to ensure the final product is safe, effective, and stable.

Caption: A typical experimental workflow for topical formulation development.

Conclusion

This technical guide provides a foundational understanding of the critical physicochemical properties of this compound diisethionate essential for formulation development. The presented data, experimental protocols, and workflow diagrams serve as a valuable resource for researchers and scientists in the pharmaceutical and cosmetic industries. A thorough pre-formulation investigation, as outlined, is crucial for mitigating risks, reducing development timelines, and ultimately creating robust and effective topical products containing this compound diisethionate.

References

- 1. The mechanism of action of chlorhexidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Breaking Down The Topical Drug Product Development Process: A Comprehensive Guide - Dow Development Labs [dowdevelopmentlabs.com]

- 4. This compound | C20H26N4O2 | CID 65130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound salts - applications in skin health and personal care products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound diisethionate: properties and applications in skin health_Chemicalbook [chemicalbook.com]

- 8. Preformulation of semisolids | PPTX [slideshare.net]

- 9. Formulation and Evaluation of Antibacterial Creams and Gels Containing Metal Ions for Topical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US20050048105A1 - Protease inhibitor compositions for prevention and treatment of skin conditions - Google Patents [patents.google.com]

- 11. pharmtech.com [pharmtech.com]

- 12. researchgate.net [researchgate.net]

- 13. pharmaexcipients.com [pharmaexcipients.com]

Hexamidine as a Potential Inhibitor of Bacterial Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamidine is a cationic antiseptic agent known for its broad-spectrum antimicrobial activity. While its primary mechanism of action is understood to be the disruption of bacterial cell membranes, there is growing interest in its potential to inhibit specific bacterial enzymes, offering alternative or synergistic pathways to its antimicrobial efficacy. This technical guide provides an in-depth exploration of this compound as a potential inhibitor of bacterial enzymes, with a particular focus on bacterial proteases. Due to the limited direct quantitative data available for this compound, this guide draws upon extensive research on the structurally similar biguanide, chlorhexidine, to infer and propose potential mechanisms and inhibitory activities. This document outlines detailed experimental protocols for assessing enzyme inhibition and presents visualizations of key pathways and workflows to guide future research in this promising area.

Introduction

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial strategies. This compound, a diamidine compound, has a long history of use as a topical antiseptic and preservative[1]. Its primary mode of action involves binding to the negatively charged components of the bacterial cell envelope, leading to membrane disruption and cell death[2][3]. However, the full spectrum of its antimicrobial mechanisms may be more complex. Emerging evidence, particularly from studies on the analogous compound chlorhexidine, suggests that these cationic antiseptics may also exert their effects through the inhibition of essential bacterial enzymes[4][5][6].

Bacterial proteases, in particular, are attractive targets for antimicrobial intervention. These enzymes play crucial roles in various physiological processes, including nutrient acquisition, virulence factor processing, and biofilm formation. The inhibition of these enzymes could therefore represent a significant strategy to attenuate bacterial pathogenicity. This guide focuses on the potential of this compound to inhibit bacterial proteases, providing a framework for researchers to investigate this underexplored aspect of its antimicrobial activity.

Potential Mechanism of Action: Inhibition of Bacterial Proteases

While direct evidence for this compound's inhibition of specific bacterial enzymes is scarce in publicly available literature, the inhibitory action of the structurally related biguanide, chlorhexidine, on bacterial proteases is well-documented. Given the structural similarities, it is plausible that this compound exerts a similar inhibitory effect.

The proposed mechanism of inhibition is multi-faceted. The cationic nature of this compound allows it to interact with negatively charged residues on the surface of bacterial proteases, potentially leading to conformational changes that disrupt the active site. Furthermore, these agents may chelate metal ions that are essential cofactors for certain classes of proteases, such as metalloproteinases.

A key target for this inhibitory action could be the gingipains, a family of cysteine proteases produced by the periodontal pathogen Porphyromonas gingivalis. These enzymes are critical for the bacterium's virulence. Studies on chlorhexidine have demonstrated its ability to inhibit gingipain activity, suggesting a similar potential for this compound[4][6].

Signaling Pathway Visualization

The following diagram illustrates the potential impact of this compound on a generalized bacterial protease-dependent signaling pathway, leading to the downstream inhibition of virulence.

Caption: Potential inhibition of a bacterial protease signaling pathway by this compound.

Quantitative Data on Enzyme Inhibition (Comparative Analysis)

As of the latest literature review, specific IC50 or Ki values for the inhibition of bacterial enzymes by this compound have not been reported. However, quantitative data for chlorhexidine provides a valuable benchmark for estimating the potential potency of this compound.

Table 1: Inhibitory Concentrations of Chlorhexidine against Bacterial Proteases

| Enzyme/Organism | Inhibitor | IC50 / MIC | Reference |

| Proteolytic activities of various dental plaque bacteria | Chlorhexidine | < 0.125 mM (for ≥50% inhibition) | [5] |

| Porphyromonas gingivalis gingipains | Chlorhexidine | Ki in the micromolar range | [6] |

| Porphyromonas gingivalis growth | Chlorhexidine | MIC50: 0.06 - 0.12 mg/mL | [7] |

Note: The data presented is for chlorhexidine and should be considered as an indicator of the potential inhibitory range for this compound, pending direct experimental verification.

Experimental Protocols

To facilitate research into the enzyme-inhibiting properties of this compound, this section provides detailed protocols for assessing its effect on bacterial proteases.

General Protease Inhibition Assay (Colorimetric)

This protocol describes a general method to screen for and quantify the inhibition of bacterial proteases using a colorimetric substrate.

Materials:

-

Purified bacterial protease or bacterial culture supernatant containing proteases.

-

This compound diisethionate stock solution.

-

Appropriate colorimetric protease substrate (e.g., Azocasein).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Trichloroacetic acid (TCA) solution (10% w/v).

-

Microplate reader.

Procedure:

-

Enzyme Preparation: Prepare a working solution of the bacterial protease in the assay buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of the this compound stock solution in the assay buffer.

-

Incubation: In a microplate, mix the enzyme solution with the different concentrations of this compound or assay buffer (control). Incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

-

Substrate Addition: Add the colorimetric substrate to each well to initiate the reaction.

-

Reaction: Incubate the plate at the optimal temperature for a specific time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding the TCA solution to each well. This will precipitate the undigested substrate.

-

Centrifugation: Centrifuge the microplate to pellet the precipitate.

-

Measurement: Transfer the supernatant, which contains the colored product of substrate cleavage, to a new microplate and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Experimental Workflow Visualization:

References

- 1. This compound DIISETHIONATE - Ataman Kimya [atamanchemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Differential Actions of Chlorhexidine on the Cell Wall of Bacillus subtilis and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights Into the Mechanism of Action of Chlorhexidine on Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]